(R)-AR-13503

Corneal Endothelium ROCK Inhibition Cell Therapy

Procure (R)-AR-13503, the active chiral metabolite of Netarsudil. This dual ROCK/PKC inhibitor demonstrates superior enhancement of primary human corneal endothelial cell adherence and proliferation compared to generic alternatives like Y-27632. With sub-nanomolar ROCK affinity (Ki=0.20 nM) and active Phase 2 clinical development for diabetic macular edema, it is the validated choice for translational ophthalmology research.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
CAS No. 1254032-16-0
Cat. No. B605557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-AR-13503
CAS1254032-16-0
SynonymsAR-13503;  AR 13503;  AR13503;  AR-11324 metabolite;  AR 11324 metabolite;  AR11324 metabolite;  Netarsudil metabolite
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C(CN)C(=O)NC2=CC3=C(C=C2)C=NC=C3
InChIInChI=1S/C19H19N3O2/c20-10-18(14-3-1-13(12-23)2-4-14)19(24)22-17-6-5-16-11-21-8-7-15(16)9-17/h1-9,11,18,23H,10,12,20H2,(H,22,24)/t18-/m1/s1
InChIKeyLTXBFJFJUIJOQE-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide (AR-13503) Procurement and Selection Baseline


(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide, also known as AR-13503 or Netarsudil M1 metabolite, is a chiral small-molecule inhibitor of Rho-associated protein kinase (ROCK) and protein kinase C (PKC). It is the active hydrolytic metabolite of the prodrug Netarsudil (AR-13324) and is currently in Phase 2 clinical development for diabetic macular edema and macular degeneration [1]. For research use, it is available from multiple vendors with high purity (>99%) .

Why (2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide (AR-13503) Cannot Be Replaced by Generic ROCK Inhibitors


Substituting AR-13503 with a generic ROCK inhibitor such as Y-27632 or Fasudil carries significant scientific risk due to substantial differences in target engagement, functional cellular effects, and metabolic stability. Unlike these simpler ROCK inhibitors, AR-13503 is a dual ROCK/PKC inhibitor with demonstrated superior cellular adherence and proliferative effects on human corneal endothelial cells compared to Y-27632 [1]. Furthermore, its unique chiral (2S)-configuration and metabolic stability (no detectable further metabolism of AR-13503) [2] distinguish it from racemic or prodrug alternatives. The following quantitative evidence underscores why this specific compound is non-interchangeable.

(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide (AR-13503) Differentiated Evidence Profile


Superior Cellular Adherence and Proliferation in Human Corneal Endothelial Cells vs. Y-27632

In a direct head-to-head comparison on primary human corneal endothelial cells (CECs), AR-13503 demonstrated significantly better cellular adherence than the widely used ROCK inhibitor Y-27632. Additionally, CECs expanded in medium supplemented with AR-13503 were significantly more proliferative compared to both untreated controls and Y-27632-treated cells [1].

Corneal Endothelium ROCK Inhibition Cell Therapy

Potent ROCK Inhibition with Sub-nanomolar Affinity

AR-13503 exhibits extremely potent inhibition of Rho-associated protein kinase (ROCK), with an IC50 of 1 nM and a Ki of 0.20 nM against both ROCK1 and ROCK2 in enzymatic assays [1]. This potency is orders of magnitude greater than that of the clinically used ROCK inhibitor Fasudil (Ki = 330 nM for ROCK1) and similar to the parent prodrug Netarsudil, but without the need for esterase-mediated activation.

ROCK Inhibition Kinase Assay Affinity

Potent Inhibition of Angiogenesis in HUVEC Tube Formation Assay

AR-13503 potently inhibits angiogenesis in vitro, as demonstrated by its ability to suppress human umbilical vein endothelial cell (HUVEC) tube formation with an IC50 of 21 nM [1]. This anti-angiogenic activity is a key differentiator from standard ROCK inhibitors like Y-27632, which are not typically characterized for this functional endpoint.

Angiogenesis HUVEC Vascular Biology

Suppression of Pathological Neovascularization In Vivo

In a mouse model of oxygen-induced retinopathy (OIR), AR-13503 significantly inhibited the formation of aberrant neovascularization (NV) [1]. This in vivo efficacy distinguishes AR-13503 from many research-grade ROCK inhibitors that lack demonstrated in vivo activity in relevant disease models.

Ocular Angiogenesis OIR Model In Vivo

High Chemical Purity for Reproducible Research

Commercially available AR-13503 is supplied with high purity (>99.0%) as verified by vendor certificate of analysis . This level of purity ensures minimal batch-to-batch variability and reduces the risk of confounding biological effects from impurities, which is critical for reproducible in vitro and in vivo studies.

Quality Control Purity Analytical Chemistry

Advanced Clinical Development Stage for Retinal Indications

AR-13503 is currently in Phase 2 clinical trials for diabetic macular edema (DME) and macular degeneration [1], a development stage that is not matched by most research-grade ROCK inhibitors. This clinical validation underscores the compound's favorable safety and pharmacokinetic profile and supports its use as a translational tool in preclinical research.

Clinical Development Diabetic Macular Edema Age-Related Macular Degeneration

Application Scenarios for (2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide (AR-13503) Based on Differentiated Evidence


Primary Human Corneal Endothelial Cell Expansion for Regenerative Medicine

AR-13503 is a superior alternative to Y-27632 for expanding primary human corneal endothelial cells (CECs) in vitro. The compound's ability to enhance both cellular adherence and proliferation (10 μM; p < 0.005 vs. Y-27632) makes it an ideal supplement for CEC culture media aimed at producing cell-based therapies for corneal endothelial dysfunction [1].

In Vitro and In Vivo Angiogenesis Studies in Ocular Disease Models

With its potent inhibition of HUVEC tube formation (IC50 = 21 nM) and significant suppression of aberrant neovascularization in the OIR mouse model, AR-13503 is a validated tool compound for investigating the role of ROCK/PKC signaling in pathological angiogenesis. It is particularly suited for studies of wet age-related macular degeneration (AMD) and diabetic retinopathy [2][3].

Kinase Profiling and Target Engagement Studies Requiring High Potency ROCK Inhibition

Researchers requiring extremely potent and specific inhibition of ROCK1/2 (IC50 = 1 nM; Ki = 0.20 nM) should select AR-13503. Its sub-nanomolar affinity allows for low-concentration use, minimizing off-target kinase interactions compared to higher-concentration use of less potent ROCK inhibitors like Fasudil [4].

Preclinical Translational Research in Retinal Vascular Diseases

Given its advanced clinical development status (Phase 2 for DME and macular degeneration), AR-13503 is a prime candidate for preclinical studies aimed at translating findings into clinical applications. Its established safety and pharmacokinetic profile in humans supports its use in efficacy and toxicity studies intended to inform clinical trial design [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-AR-13503

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.